N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
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Overview
Description
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a phenyl group, a tetrahydrofuran ring, a piperidine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Tetrahydrofuran Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The phenyl group and other substituents are introduced through coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its complex structure and potential biological activity.
Biology: The compound can be used as a probe to study various biological pathways and interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c25-21(22(9-14-26-15-10-22)19-4-2-1-3-5-19)23-16-18-6-11-24(12-7-18)20-8-13-27-17-20/h1-5,18,20H,6-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUZDDMXCDYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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